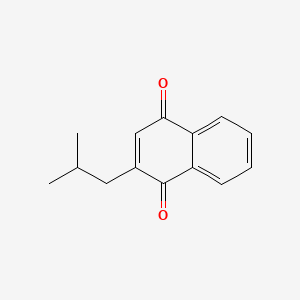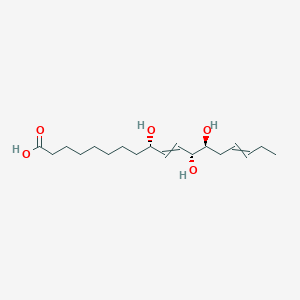
(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is a complex organic compound with significant importance in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid typically involves multi-step organic reactions. One common method includes the epoxidation of linoleic acid followed by hydrolysis to introduce the hydroxyl groups at specific positions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the conversion of precursor fatty acids into the desired product. This method is advantageous due to its specificity and efficiency in producing high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the diene system can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce saturated fatty acids.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is used as a model compound to study the reactivity of hydroxylated fatty acids and their derivatives.
Biology
Biologically, this compound is studied for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.
Medicine
In medicine, research focuses on its anti-inflammatory properties and potential therapeutic applications in treating conditions such as arthritis and cardiovascular diseases.
Industry
Industrially, this compound is explored for its use in the production of biodegradable polymers and as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism by which (9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and the diene system play crucial roles in these interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9S,10E,12R,13S)-9,12,13-Trihydroxy-10-octadecenoic acid
- (E,9S,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid
Uniqueness
(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is unique due to its specific stereochemistry and the presence of a conjugated diene system, which distinguishes it from other hydroxylated fatty acids
Propriétés
Numéro CAS |
74923-93-6 |
|---|---|
Formule moléculaire |
C18H32O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(9S,12R,13S)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h3,7,13-17,19-21H,2,4-6,8-12H2,1H3,(H,22,23)/t15-,16-,17+/m0/s1 |
Clé InChI |
MKYUCBXUUSZMQB-YESZJQIVSA-N |
SMILES isomérique |
CCC=CC[C@@H]([C@@H](C=C[C@H](CCCCCCCC(=O)O)O)O)O |
SMILES canonique |
CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


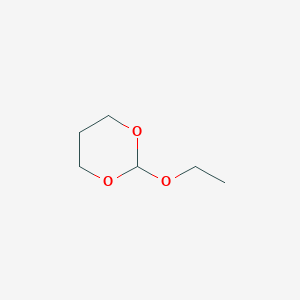

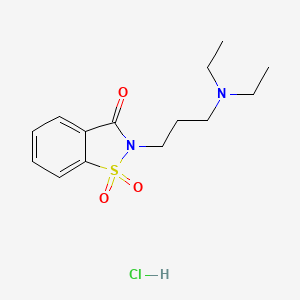
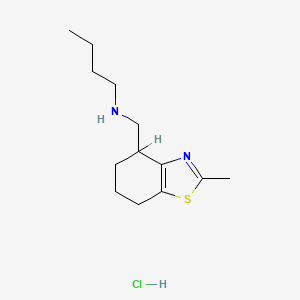
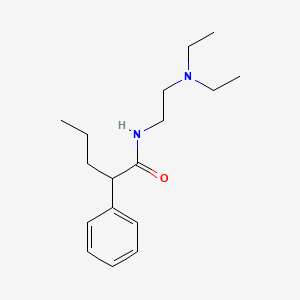
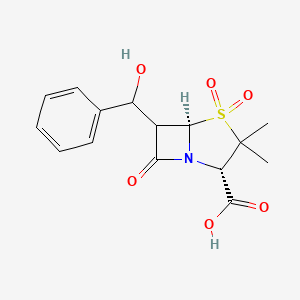
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)
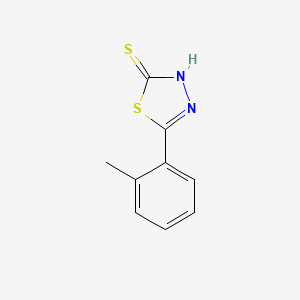
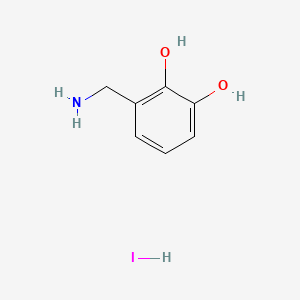
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)

